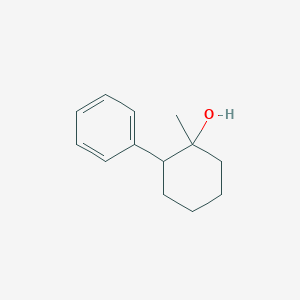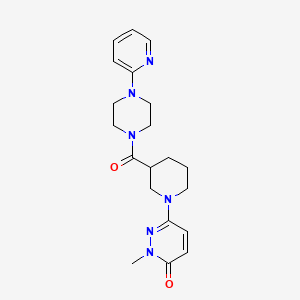
2-methyl-6-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-methyl-6-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridazin-3(2H)-one is a novel molecule that appears to be related to a class of compounds with medicinal properties. Although the specific compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds discussed. For instance, the presence of a pyridine and piperazine moiety is a common feature in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions that result in the formation of the desired molecular framework. In the case of benzoylpiperidine analogs, the optimization of the structure led to the identification of a potent inhibitor with a pyridazine core, which suggests that similar synthetic strategies could be employed for the synthesis of 2-methyl-6-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridazin-3(2H)-one .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple nitrogen-containing heterocycles, which are known to interact with biological targets. The pyridine and piperazine rings, in particular, are versatile scaffolds in drug design, often providing the necessary conformational rigidity and electronic properties for selective binding to receptors or enzymes .
Chemical Reactions Analysis
Compounds with pyridine and piperazine rings can undergo a variety of chemical reactions, including alkylation, acylation, and coupling reactions, which are fundamental in the modification of the core structure to enhance biological activity or pharmacokinetic properties. The specific chemical reactions for the synthesis or modification of 2-methyl-6-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridazin-3(2H)-one would depend on the functional groups present and the desired outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems typically results in compounds with moderate to high lipophilicity, which can affect their solubility and distribution in biological systems. The pharmacokinetic profile, including oral bioavailability, is a critical aspect of drug design and can be optimized through structural modifications .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Researchers have focused on the synthesis of novel heterocyclic compounds, exploring the chemical properties and potential applications of pyridine and related derivatives. For instance, Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, demonstrating the compounds' antimicrobial and antioxidant activities through in silico molecular docking screenings (Flefel et al., 2018). Similarly, Habernickel (2001) described the synthesis of azetidine, pyrrolidine, and piperidine derivatives, highlighting their utility in pharmaceutical applications (Habernickel, 2001).
Structural and Electronic Properties
The structural and electronic properties of such compounds have been a significant focus, with studies revealing insights into their molecular configurations and interactions. Georges et al. (1989) investigated the crystal structures and electronic properties of anticonvulsant compounds, providing a detailed analysis of their molecular orientations and the effects of substitution on their phenyl rings (Georges et al., 1989).
Antimicrobial and Anticonvulsant Applications
Research into the antimicrobial and anticonvulsant applications of pyridazine derivatives has yielded promising results. El-Mariah et al. (2006) synthesized 3-substituted pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines, demonstrating their potential antimicrobial activity (El-Mariah, Hosny, & Deeb, 2006). Additionally, the synthesis of 4-piperazino-5-methylthiopyrimidines by Mattioda et al. (1975) highlighted the series' diverse pharmacological profile, including antiemetic and tranquilizing properties, underscoring the potential for new antiemetic agents (Mattioda, Obelianne, Gauthier, Loiseau, Millischer, Donadieu, & Mestre, 1975).
Eigenschaften
IUPAC Name |
2-methyl-6-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)piperidin-1-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-23-19(27)8-7-18(22-23)26-10-4-5-16(15-26)20(28)25-13-11-24(12-14-25)17-6-2-3-9-21-17/h2-3,6-9,16H,4-5,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOWVPHDPSJRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

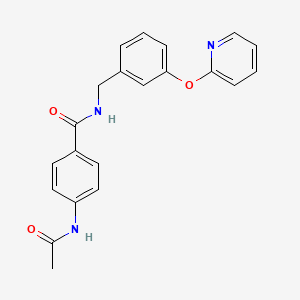
![(E)-3-(2-methoxyphenyl)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-propenamide](/img/structure/B2501353.png)
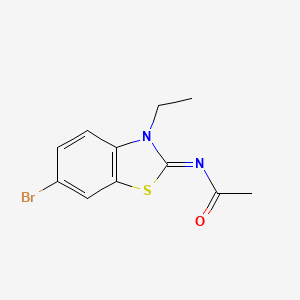
![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501356.png)
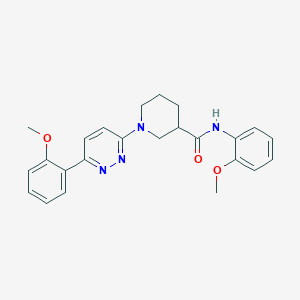
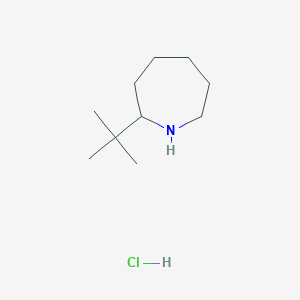
![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2501366.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2501367.png)
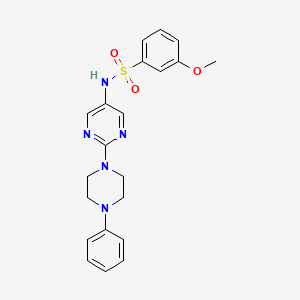
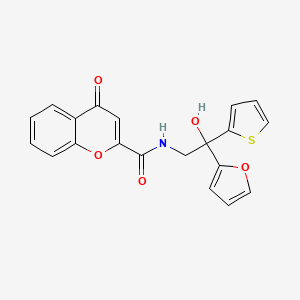
![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)
